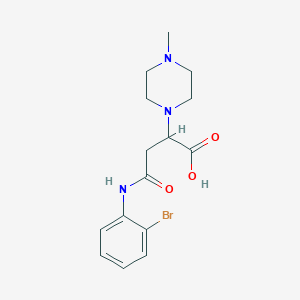
4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as BOPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. BOPA has been shown to have potential therapeutic applications for the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
One of the primary applications of derivatives similar to 4-((2-Bromophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is in the inhibition of glycolic acid oxidase. Williams et al. (1983) synthesized a series of 4-substituted 2,4-dioxobutanoic acids, demonstrating potent in vitro inhibition of porcine liver glycolic acid oxidase, indicating potential therapeutic applications in managing conditions like Primary Hyperoxaluria Type 1 (Williams et al., 1983).
Surfactant Synthesis
Chen et al. (2013) explored the synthesis of a new surfactant incorporating a benzene spacer, similar in structure to this compound. This novel surfactant was synthesized via a copper-catalyzed cross-coupling reaction, showing unique premicellar aggregation below the critical micelle concentration (Chen et al., 2013).
Catechol Oxidase Activity Modulation
Research by Merkel et al. (2005) on dicopper(II) complexes with ligands structurally related to this compound provided insights into catechol oxidase activity modulation. These studies suggest potential applications in mimicking the active sites of type 3 copper proteins and understanding the influence of thioether groups on enzyme activity (Merkel et al., 2005).
Antiproliferative Activity
Yurttaş et al. (2022) synthesized and investigated the antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. These compounds, including structures akin to this compound, displayed potential inhibitory effects on DNA gyrase-ATPase activity, suggesting promising applications in cancer therapy (Yurttaş et al., 2022).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) conducted spectroscopic, structural, and molecular docking studies on derivatives of 4-oxobutanoic acid, offering valuable insights into their reactivity, nonlinear optical material potential, and pharmacological importance. This research underscores the versatility of compounds structurally related to this compound in drug design and material science (Vanasundari et al., 2018).
properties
IUPAC Name |
4-(2-bromoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-18-6-8-19(9-7-18)13(15(21)22)10-14(20)17-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSJZICYVTYMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

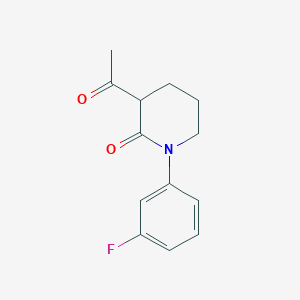
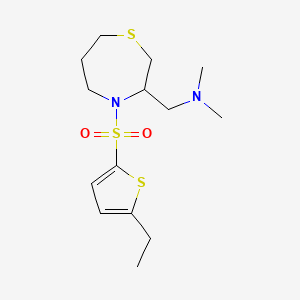
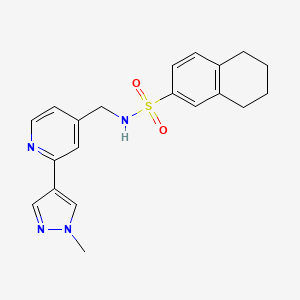
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)
![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)
![8-(4-ethoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2743045.png)
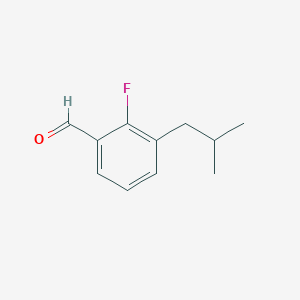

![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanesulfonyl chloride](/img/structure/B2743049.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2743050.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2743054.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2743055.png)